molecular formula C17H15NO4 B6432722 5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol CAS No. 77200-42-1

5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol

Cat. No. B6432722
CAS RN: 77200-42-1
M. Wt: 297.30 g/mol
InChI Key: PEVNUEUZMKARKC-UHFFFAOYSA-N
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Description

The compound is a phenolic compound with methoxy groups and an oxazole ring. Phenolic compounds are aromatic compounds with one or more hydroxyl groups attached to the aromatic ring . Methoxy groups are functional groups consisting of a methyl group bound to oxygen . Oxazole is a heterocyclic compound containing an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring and the methoxy groups attached to the phenolic ring. The positions of these groups on the ring could influence the properties of the compound .


Chemical Reactions Analysis

As a phenolic compound, this molecule might undergo reactions typical of phenols, such as acid-base reactions with the phenolic hydrogen. The methoxy groups might also undergo reactions, such as demethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups might increase its lipophilicity compared to a simple phenol .

Scientific Research Applications

5-MEO-DMT has been studied for its potential therapeutic applications, including the treatment of anxiety, depression, and addiction. It has also been studied for its potential effects on cognition, memory, and learning. In addition, 5-MEO-DMT has been studied for its potential use as a neuroprotectant, as well as for its potential role in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Mechanism of Action

Target of Action

The primary targets of the compound “5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that the compound is synthesized via a schiff bases reduction route . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

The compound is synthesized via a Schiff bases reduction route

Result of Action

As a part of a collection of rare and unique chemicals, this compound is provided to early discovery researchers for further study . More research is needed to understand the specific molecular and cellular effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 5-MEO-DMT in laboratory experiments include its ease of synthesis, its availability, and its low toxicity. However, there are also some limitations to using 5-MEO-DMT in laboratory experiments. For example, its effects are short-lived, and it can be difficult to control the dose in laboratory experiments. In addition, the effects of 5-MEO-DMT can vary greatly from person to person, making it difficult to interpret the results of experiments.

Future Directions

For 5-MEO-DMT research include further exploration of its potential therapeutic applications, such as its potential use in the treatment of anxiety, depression, and addiction. Additionally, further research into its potential role in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s is warranted. Additionally, further research into its effects on cognition, memory, and learning could shed light on its potential therapeutic uses. Finally, further research into its mechanism of action could lead to the development of more effective and targeted therapeutic interventions.

Synthesis Methods

5-MEO-DMT can be synthesized from a variety of precursors, including tryptamine, 4-methoxyphenylacetone, and acetic anhydride. The most common method of synthesis involves the reaction of tryptamine with 4-methoxyphenylacetone in the presence of acetic anhydride. The reaction is usually carried out in a solvent such as dimethylformamide (DMF). The reaction is typically carried out at room temperature, and yields a white crystalline solid product.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-20-12-5-3-11(4-6-12)15-10-18-22-17(15)14-8-7-13(21-2)9-16(14)19/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVNUEUZMKARKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(ON=C2)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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